Structural Differentiation: N-Desmethyl Modification vs. Tadalafil
Nortadalafil differs structurally from tadalafil by the absence of an N-methyl group on the piperazinedione ring, resulting in a molecular formula of C21H17N3O4 (MW 375.38) compared to C22H19N3O4 (MW 389.40) for tadalafil [1]. This demethylation reduces the molecular weight by 14 Da and alters the compound's chromatographic retention time and mass spectral fragmentation pattern . In reversed-phase HPLC analysis, nortadalafil elutes earlier than tadalafil under standard conditions, with a reported retention time of 22.7 min for nortadalafil isolated from adulterated supplements when analyzed using a specific gradient method .
| Evidence Dimension | Chemical structure and molecular weight |
|---|---|
| Target Compound Data | C21H17N3O4, MW 375.38, N-desmethyl on piperazinedione ring |
| Comparator Or Baseline | Tadalafil: C22H19N3O4, MW 389.40, N-methyl on piperazinedione ring |
| Quantified Difference | Difference of CH2 (14 Da); absence of N-methyl group |
| Conditions | Structural elucidation by NMR and high-resolution mass spectrometry |
Why This Matters
This structural difference mandates the use of a dedicated nortadalafil reference standard for accurate identification and quantification in analytical methods, as tadalafil standards cannot substitute.
- [1] Daugan A, Grondin P, Ruault C, Le Monnier de Gouville AC, Coste H, Linget JM, Kirilovsky J, Hyafil F, Labaudinière R. The discovery of tadalafil: a novel and highly selective PDE5 inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione analogues. J Med Chem. 2003;46(21):4533-42. View Source
